An In-depth Technical Guide to the Physicochemical Properties of trans-3-Nitrocinnamic Acid
An In-depth Technical Guide to the Physicochemical Properties of trans-3-Nitrocinnamic Acid
Introduction: Beyond the Structure
trans-3-Nitrocinnamic acid (t-3-NCA) is more than a simple aromatic carboxylic acid; it is a versatile molecular scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a conjugated system that includes a phenyl ring, an acrylic acid moiety, and a meta-substituted nitro group, bestows a unique combination of electronic and steric properties. These characteristics make it a valuable starting material for the synthesis of novel pharmaceutical intermediates and functional materials.[1][2]
For the drug development professional, a thorough understanding of a compound's fundamental physicochemical properties is not merely an academic exercise. It is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. Properties such as solubility, melting point, and acidity (pKa) directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the core physicochemical properties of trans-3-nitrocinnamic acid, grounded in established analytical techniques and field-proven insights. We will not only present the data but also explore the causality behind the experimental choices and the implications of the results.
Molecular Identity and Crystal Structure
The unambiguous identification of a compound is the first step in any scientific investigation. trans-3-Nitrocinnamic acid is a C-nitro compound structurally related to trans-cinnamic acid, distinguished by a nitro group at the meta-position of the phenyl ring.[2][3] This substitution is critical, as it significantly influences the molecule's electronic distribution, polarity, and intermolecular interactions.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(3-nitrophenyl)prop-2-enoic acid | [3] |
| Synonyms | m-Nitrocinnamic acid, (E)-3-(3-Nitrophenyl)acrylic acid | [3] |
| CAS Number | 555-68-0 | [2] |
| Molecular Formula | C₉H₇NO₄ | |
| Molecular Weight | 193.16 g/mol | [3] |
| Physical Form | Light yellow, off-white, or pale green crystalline powder | [2][3] |
Crystallographic Data
The solid-state architecture of an active pharmaceutical ingredient (API) is crucial as it dictates properties like dissolution rate and stability. The crystal structure of trans-3-nitrocinnamic acid has been determined, and its data is available in the Cambridge Crystallographic Data Centre (CCDC).
A search on PubChem reveals the CCDC number for trans-3-nitrocinnamic acid is 290316 .[3] The associated publication (DOI: 10.1107/S1600536805031879) provides detailed crystallographic information. Accessing this primary source is paramount for in-depth solid-state characterization.
Core Physicochemical Properties and Their Determination
A systematic evaluation of a compound's physicochemical properties is essential. The following sections detail the key parameters for t-3-NCA and provide self-validating, standardized protocols for their determination.
Melting Point: A Sentinel for Purity
The melting point is a fundamental thermal property that provides a quick, reliable indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas impurities tend to depress and broaden this range.
-
Reported Melting Point: 200-202 °C[2]
This relatively high melting point suggests strong intermolecular forces within the crystal lattice, likely arising from hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions involving the nitro groups.
This protocol outlines the standard method using a digital melting point apparatus, a technique valued for its simplicity and accuracy.[4][5]
-
Sample Preparation: Ensure the t-3-NCA sample is completely dry and finely powdered. Crush a small amount of the crystals using a mortar and pestle.[5]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample column should be 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Perform a quick initial run by heating rapidly to find the approximate melting range. Allow the apparatus to cool to at least 15-20°C below this approximate temperature before proceeding.[4]
-
Accurate Determination: Set the apparatus to heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point range is reported as T1-T2.[4]
-
Validation: Repeat the measurement with a fresh capillary to ensure reproducibility. Consistent values confirm the accuracy of the determination.
Solubility Profile: The Gateway to Bioavailability
Solubility is arguably one of the most critical physicochemical properties for drug development, as a compound must be in solution to be absorbed by the body. The structure of t-3-NCA presents a classic case of competing functionalities: the polar carboxylic acid and nitro groups, which favor dissolution in polar solvents, and the nonpolar phenyl ring and hydrocarbon backbone, which favor nonpolar environments.
-
Qualitative Solubility: Reports indicate that t-3-NCA is soluble in ethanol and hot benzene, but generally insoluble or sparingly soluble in water.[2] The increased dipole moment from the nitro group is suggested to enhance water solubility compared to its cis-isomer.[6]
The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution has reached its maximum saturation point.[7]
-
Preparation of Solutions: Add an excess amount of solid t-3-NCA to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[7]
-
Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the samples and then filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[7] This step is critical to prevent artificially high concentration readings.
-
Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase. Determine the concentration of t-3-NCA in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Calibration: Prepare a standard curve using solutions of t-3-NCA of known concentrations. The concentration of the saturated solution is calculated by interpolating its response against this curve.
-
Reporting: Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and in the specified solvent.
Workflow for Physicochemical Characterization
Caption: A generalized workflow for the physicochemical characterization of t-3-NCA.
Acidity (pKa): A Predictor of In Vivo Behavior
The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a carboxylic acid like t-3-NCA, the pKa indicates its tendency to exist as the neutral acid (R-COOH) or the anionic carboxylate (R-COO⁻). This is vital for predicting its solubility in buffers, its ability to cross biological membranes, and its interactions with protein targets.
-
Predicted pKa: ~4.12 (at 25°C)[2]
This value is similar to that of benzoic acid, indicating that the nitro group at the meta-position has a modest electron-withdrawing effect that slightly increases the acidity of the carboxylic acid proton. At physiological pH (~7.4), t-3-NCA will be almost entirely deprotonated and exist as the water-soluble carboxylate anion.
Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes during neutralization.[8][9]
-
Sample Preparation: Accurately weigh a sample of t-3-NCA and dissolve it in a suitable solvent, typically a co-solvent mixture (e.g., water/methanol) if aqueous solubility is low. A concentration of at least 10⁻⁴ M is required.[9][10] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[8]
-
Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed beaker to maintain a constant temperature and immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the buffer region on the curve.[11]
-
Validation: The accuracy of the method can be confirmed by analyzing the first or second derivative of the titration curve to precisely locate the equivalence point.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, respectively.
-
¹H NMR Data (400 MHz, DMSO-d₆): Data from related studies on substituted cinnamic acids provides expected chemical shifts.[12]
-
δ 8.49 (s, 1H): Aromatic proton between the two electron-withdrawing groups (C2-H).
-
δ 8.23-8.15 (m, 2H): Aromatic protons ortho and para to the nitro group (C4-H, C6-H).
-
δ 7.71-7.69 (d, 1H): Aromatic proton meta to the nitro group (C5-H).
-
Vinyl Protons: The trans-alkene protons will appear as two distinct doublets with a large coupling constant (J ≈ 16 Hz), a characteristic feature confirming the trans stereochemistry.[13] One doublet will be downfield (closer to the aromatic ring) and the other slightly upfield.
-
Carboxylic Acid Proton: A very broad singlet, typically >12 ppm, which may exchange with residual water in the solvent.
-
-
¹³C NMR Data (DMSO-d₆): [14]
-
~167 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~148 ppm: Aromatic carbon attached to the nitro group (C-NO₂).
-
~141-122 ppm: A complex region containing the remaining four aromatic carbons and the two vinyl carbons.
-
-
Sample Preparation: Dissolve 5-25 mg of t-3-NCA in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[15]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for acquisition and processing are typically used.[16]
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
Expected Characteristic Absorptions:
-
~3000 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[13]
-
~1680-1700 cm⁻¹ (strong): C=O stretch of the conjugated carboxylic acid carbonyl group.[13]
-
~1630 cm⁻¹: C=C stretch of the alkene.[13]
-
~1530 cm⁻¹ (strong, asymmetric) and ~1350 cm⁻¹ (strong, symmetric): N-O stretches of the nitro group.
-
~1600, ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.[13]
-
-
Sample Preparation: Grind 1-2 mg of dry t-3-NCA with ~200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[17]
-
Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.[18]
-
Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the IR spectrum.[17]
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Structure-Property Relationship Diagram
Caption: Key structural features of t-3-NCA and their influence on its properties.
Conclusion and Future Outlook
This guide has detailed the essential physicochemical properties of trans-3-nitrocinnamic acid, providing both established data and the robust experimental frameworks required for their verification. The melting point of 200-202 °C and the predicted pKa of ~4.12 are indicative of a stable, crystalline solid that will be ionized at physiological pH. Its solubility profile, while requiring further quantitative exploration, is dictated by the interplay of its polar and nonpolar moieties. The spectroscopic data collectively provide an unambiguous structural fingerprint, confirming the trans stereochemistry and the presence of all key functional groups.
For scientists in drug development, this information is a critical starting point. The low aqueous solubility of the protonated form highlights the need for formulation strategies such as salt formation to enhance dissolution and bioavailability. The well-defined chemical reactivity of the carboxylic acid and the potential for modification of the nitro group and aromatic ring make t-3-NCA a highly attractive scaffold for library synthesis in lead discovery campaigns. A comprehensive understanding of these foundational properties is the first and most crucial step in translating a promising molecule from the bench to the clinic.
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